molecular formula C7H3F3N2S B13311436 2-Amino-4,6,7-trifluorobenzothiazole CAS No. 942473-95-2

2-Amino-4,6,7-trifluorobenzothiazole

Cat. No.: B13311436
CAS No.: 942473-95-2
M. Wt: 204.17 g/mol
InChI Key: MDXPZGBVQCYUTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6,7-trifluorobenzothiazole typically involves the cyclization of 2-halophenylthioureas or related intermediates. One common method includes the reaction of 3,4,5-trifluoroaniline with potassium thiocyanate (KSCN) and bromine (Br2) under controlled conditions . The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6,7-trifluorobenzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Amino-4,6,7-trifluorobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,6,7-trifluorobenzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or modulator. The compound can interact with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of trifluoromethyl groups in 2-Amino-4,6,7-trifluorobenzothiazole makes it unique compared to its analogs. These groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

942473-95-2

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

4,6,7-trifluoro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H3F3N2S/c8-2-1-3(9)5-6(4(2)10)13-7(11)12-5/h1H,(H2,11,12)

InChI Key

MDXPZGBVQCYUTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1F)F)SC(=N2)N)F

Origin of Product

United States

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